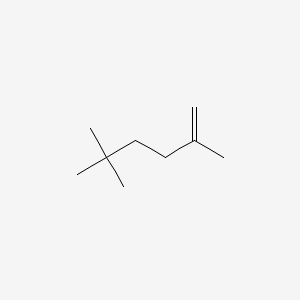
2,5,5-Trimethyl-1-hexene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,5-Trimethyl-1-hexene is an organic compound with the molecular formula C₉H₁₈. It is a branched alkene, characterized by the presence of a double bond between the first and second carbon atoms in the chain. This compound is also known by its IUPAC name, 1-Hexene, 2,5,5-trimethyl-.
準備方法
Synthetic Routes and Reaction Conditions
2,5,5-Trimethyl-1-hexene can be synthesized through various methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 2,5,5-trimethyl-1-hexanol using an acid catalyst such as sulfuric acid. The reaction typically occurs at elevated temperatures to facilitate the removal of water and formation of the double bond.
Alkylation Reactions: Another method involves the alkylation of isobutene with isobutylene in the presence of a strong acid catalyst like hydrofluoric acid.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale alkylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions.
化学反応の分析
Types of Reactions
2,5,5-Trimethyl-1-hexene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.
Hydrogenation: The double bond in this compound can be hydrogenated to form 2,5,5-trimethylhexane.
Halogenation: It reacts with halogens such as chlorine or bromine to form dihalogenated products.
Polymerization: Under specific conditions, it can undergo polymerization to form polyalkenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Hydrogenation: Typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).
Halogenation: Halogenation reactions often use halogen gases (Cl₂, Br₂) in the presence of light or a catalyst.
Major Products
Oxidation: Alcohols, ketones, carboxylic acids.
Hydrogenation: 2,5,5-Trimethylhexane.
Halogenation: Dihalogenated alkanes.
科学的研究の応用
2,5,5-Trimethyl-1-hexene has various applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 2,5,5-Trimethyl-1-hexene depends on the specific reaction it undergoes. For example:
Oxidation: The double bond is attacked by the oxidizing agent, leading to the formation of an epoxide intermediate, which further reacts to form the final oxidized product.
Hydrogenation: The double bond is reduced by the addition of hydrogen atoms, facilitated by the metal catalyst.
Halogenation: The double bond reacts with halogen molecules, forming a cyclic halonium ion intermediate, which is then attacked by a halide ion to form the dihalogenated product.
類似化合物との比較
2,5,5-Trimethyl-1-hexene can be compared with other similar alkenes, such as:
1-Hexene: A straight-chain alkene with a similar molecular formula but without branching.
2-Methyl-1-pentene: A branched alkene with a different branching pattern.
3,3-Dimethyl-1-butene: Another branched alkene with a different structure.
Uniqueness
This compound is unique due to its specific branching pattern, which influences its physical and chemical properties, such as boiling point, reactivity, and steric effects in reactions.
特性
IUPAC Name |
2,5,5-trimethylhex-1-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-8(2)6-7-9(3,4)5/h1,6-7H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQMYJAPIDGHKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338012 |
Source


|
| Record name | 2,5,5-Trimethyl-1-hexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62185-56-2 |
Source


|
| Record name | 2,5,5-Trimethyl-1-hexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol](/img/structure/B13938161.png)
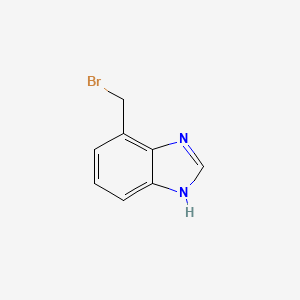
![2-(4-Methoxyphenyl)-2,5-diazaspiro[3.4]octan-1-one](/img/structure/B13938184.png)

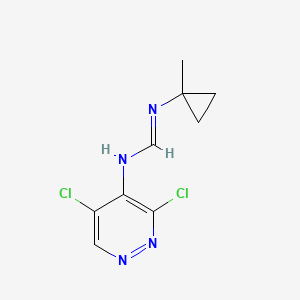

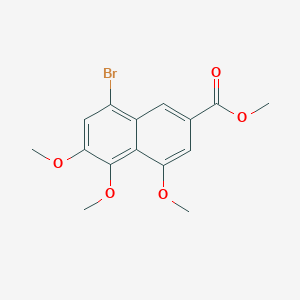
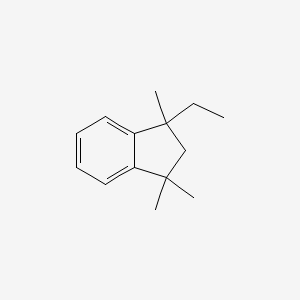

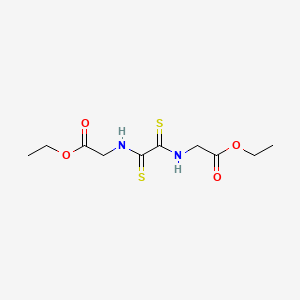

![1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanone](/img/structure/B13938248.png)
![(2-Methyl-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)boronic acid](/img/structure/B13938252.png)

